molecular formula C13H13ClN6O B1436887 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine CAS No. 1188305-11-4

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

Cat. No. B1436887
M. Wt: 304.73 g/mol
InChI Key: UTKXWUKAIFBVIG-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine (4-C-1,2,4-oxadiazol-5-yl-3-N-ethyl-1H-pyrazole-3,5-diamine) is an organic compound belonging to the class of pyrazole diamines. It is a highly versatile compound that has been used in a variety of scientific and industrial applications. This compound has been extensively studied in the past few decades due to its unique properties and potential applications.

Scientific Research Applications

4-C-1,2,4-oxadiazol-5-yl-3-N-ethyl-1H-pyrazole-3,5-diamine has been used in a variety of scientific research applications. This compound has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of a variety of materials, including polyurethanes and polyamides. The compound has also been used in the synthesis of a variety of catalysts and catalytic systems.

Mechanism Of Action

The mechanism of action of 4-C-1,2,4-oxadiazol-5-yl-3-N-ethyl-1H-pyrazole-3,5-diamine is not yet fully understood. However, it is believed that the compound acts as a catalyst in the reaction of organic compounds, leading to the formation of a variety of products. The compound is also believed to be involved in the formation of a variety of polymers, as well as the formation of a variety of catalysts and catalytic systems.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-C-1,2,4-oxadiazol-5-yl-3-N-ethyl-1H-pyrazole-3,5-diamine are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, as well as the formation of certain proteins. It is also believed that the compound may have an effect on the activity of certain enzymes and other proteins.

Advantages And Limitations For Lab Experiments

The advantages of using 4-C-1,2,4-oxadiazol-5-yl-3-N-ethyl-1H-pyrazole-3,5-diamine in laboratory experiments include its high reactivity, its high yield, and its low cost. The compound is also highly stable, making it ideal for use in a variety of laboratory experiments. The main limitation of this compound is its low solubility in aqueous solutions, which can limit its use in some laboratory experiments.

Future Directions

Future research into 4-C-1,2,4-oxadiazol-5-yl-3-N-ethyl-1H-pyrazole-3,5-diamine could focus on its potential applications in the synthesis of a variety of organic compounds, polymers, and pharmaceuticals. Additionally, further research could explore the compound's potential role in the formation of a variety of catalysts and catalytic systems. Additionally, further research could explore the compound's potential effects on biochemical and physiological processes. Finally, further research could focus on the compound's potential use in the development of new materials and the optimization of existing materials.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN6O/c1-2-16-12-9(10(15)18-19-12)13-17-11(20-21-13)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H4,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKXWUKAIFBVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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